4-Hydroxyphenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyphenyl trifluoromethanesulfonate is an organic compound characterized by the presence of a trifluoromethanesulfonate group attached to a hydroxyphenyl moiety. This compound is known for its significant reactivity and utility in various chemical reactions, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenyl trifluoromethanesulfonate typically involves the reaction of 4-hydroxyphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This may involve continuous flow reactors to maintain consistent reaction conditions and to improve safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the excellent leaving group ability of the trifluoromethanesulfonate group, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyphenyl moiety can undergo oxidation to form quinones or reduction to form phenols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: The major products are substituted phenols where the trifluoromethanesulfonate group is replaced by the nucleophile.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced phenols.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hydroxyphenyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group . This property makes it an effective reagent in various synthetic transformations.
Vergleich Mit ähnlichen Verbindungen
Methyl trifluoromethanesulfonate: Similar in reactivity but with a methyl group instead of a hydroxyphenyl group.
Nonaflate: Another trifluoromethanesulfonate derivative with different substituents.
Trifluoromethanesulfonic acid: The parent acid of the trifluoromethanesulfonate group.
Uniqueness: 4-Hydroxyphenyl trifluoromethanesulfonate is unique due to the presence of both a hydroxyphenyl group and a trifluoromethanesulfonate group, which imparts distinct reactivity and versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
65109-80-0 |
---|---|
Molekularformel |
C7H5F3O4S |
Molekulargewicht |
242.17 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H5F3O4S/c8-7(9,10)15(12,13)14-6-3-1-5(11)2-4-6/h1-4,11H |
InChI-Schlüssel |
SVGSEENZAYBGNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.